![molecular formula C16H23N3O2 B5160587 N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B5160587.png)
N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea
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Overview
Description
N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea, also known as DPU, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DPU is a potent inhibitor of a class of enzymes called dipeptidyl peptidase IV (DPP-IV), which play a crucial role in the regulation of glucose metabolism.
Mechanism of Action
DPP-IV is a peptidase enzyme that cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea works by binding to the active site of DPP-IV and inhibiting its activity, thereby increasing the levels of GLP-1 and GIP and promoting insulin secretion.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has been shown to have other biochemical and physiological effects. N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has been shown to inhibit the proliferation of cancer cells and to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has several advantages as a research tool. It is a potent and selective inhibitor of DPP-IV, with a high affinity for the enzyme. N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea is also stable and easy to handle, making it a convenient tool for in vitro and in vivo studies. However, N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has some limitations as a research tool. It is a small molecule inhibitor, which may limit its efficacy in vivo. Additionally, N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea may have off-target effects on other enzymes, which could complicate interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea. One area of interest is the development of more potent and selective DPP-IV inhibitors based on the structure of N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea. Another area of interest is the investigation of the effects of N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea on other biological pathways and diseases, such as cancer and inflammation. Finally, the potential clinical applications of N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea in the treatment of type 2 diabetes and other diseases warrant further investigation.
Synthesis Methods
The synthesis of N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea involves the reaction of 2,4-dimethylphenyl isocyanate with N-(3-aminopropyl)pyrrolidin-2-one in the presence of a suitable solvent and catalyst. The resulting product is purified by column chromatography to yield N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea in high purity.
Scientific Research Applications
N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. DPP-IV inhibitors like N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea work by increasing the levels of incretin hormones, which stimulate insulin secretion and regulate glucose metabolism. N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has been shown to be effective in improving glycemic control and reducing blood glucose levels in animal models of diabetes.
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-6-7-14(13(2)11-12)18-16(21)17-8-4-10-19-9-3-5-15(19)20/h6-7,11H,3-5,8-10H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPFWTRXDGRSAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCCCN2CCCC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49826952 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dimethylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea |
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